An In-Depth Technical Guide to the Synthesis of 2-Amino-N-(2-hydroxyethyl)acetamide Hydrochloride
An In-Depth Technical Guide to the Synthesis of 2-Amino-N-(2-hydroxyethyl)acetamide Hydrochloride
This guide provides a comprehensive overview of a robust and scalable protocol for the synthesis of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride. Designed for researchers, chemists, and professionals in drug development, this document details the strategic rationale, a step-by-step experimental protocol, and methods for analytical validation.
Introduction and Strategic Overview
2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is a functionalized amino acid amide derivative. Its bifunctional nature, possessing a primary amine, a secondary amide, a hydroxyl group, and the stability afforded by its hydrochloride salt form, makes it a versatile building block in organic synthesis. It serves as a key intermediate in the development of novel pharmaceutical agents and other fine chemicals.[1][2]
The synthetic strategy outlined herein is a cost-effective and efficient three-stage process. This approach was designed for its reliance on readily available starting materials and its foundation in well-established, high-yielding chemical transformations. The core pathway involves:
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N-Acylation: Formation of an amide bond between ethanolamine and chloroacetyl chloride to yield the key intermediate, 2-chloro-N-(2-hydroxyethyl)acetamide.
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Nucleophilic Substitution (Ammonolysis): Displacement of the chloride from the intermediate with an amino group using ammonia.
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Salt Formation: Conversion of the resulting free amine to its more stable and easily purified hydrochloride salt.
This method avoids the use of expensive coupling agents or complex protection-deprotection sequences, which are sometimes employed for analogous structures.[2][3][4] The directness of this route makes it highly suitable for scaling.
Reaction Mechanism and Rationale
The overall synthesis proceeds through two fundamental organic reactions:
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Stage 1: Schotten-Baumann type reaction. Ethanolamine, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[5] This reaction is rapid and highly exothermic. The concurrent generation of hydrogen chloride (HCl) necessitates the presence of a non-nucleophilic base (e.g., triethylamine) to act as an acid scavenger. This is critical because any HCl formed would protonate the starting ethanolamine, rendering its lone pair unavailable for nucleophilic attack and halting the reaction.[6]
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Stage 2: Nucleophilic Aliphatic Substitution. The intermediate, 2-chloro-N-(2-hydroxyethyl)acetamide, possesses a reactive C-Cl bond. Ammonia (NH₃), a potent nucleophile, attacks the carbon atom, displacing the chloride ion in a classic Sₙ2 reaction.[1][7] This step, often referred to as ammonolysis, is typically performed under pressure or with a large excess of ammonia to drive the reaction to completion and minimize the formation of dimer impurities.[1]
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Stage 3: Acid-Base Reaction. The final free base, 2-amino-N-(2-hydroxyethyl)acetamide, is an oil or low-melting solid that can be difficult to purify directly. Conversion to its hydrochloride salt via treatment with hydrochloric acid provides a stable, crystalline solid that can be easily isolated and purified by filtration and washing.[8]
Detailed Experimental Protocol
Safety Precaution: This synthesis involves corrosive, toxic, and reactive chemicals. All steps must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Part A: Synthesis of 2-Chloro-N-(2-hydroxyethyl)acetamide
This initial step involves the acylation of ethanolamine.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Ethanolamine | 61.08 | 10.0 g | 0.164 | 1.0 |
| Triethylamine | 101.19 | 18.2 g (25.1 mL) | 0.180 | 1.1 |
| Dichloromethane (DCM) | - | 250 mL | - | - |
| Chloroacetyl Chloride | 112.94 | 18.5 g (12.9 mL) | 0.164 | 1.0 |
Procedure:
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To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethanolamine (10.0 g, 0.164 mol) and dichloromethane (250 mL).
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Cool the resulting solution to 0 °C using an ice-water bath.
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Add triethylamine (18.2 g, 0.180 mol) to the stirred solution.
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Slowly add chloroacetyl chloride (18.5 g, 0.164 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (1 x 100 mL), and brine (1 x 100 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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The resulting crude product, 2-chloro-N-(2-hydroxyethyl)acetamide, should be a pale yellow oil or waxy solid, which can be used in the next step without further purification.
Part B: Synthesis of 2-Amino-N-(2-hydroxyethyl)acetamide
This stage accomplishes the conversion of the chloro-group to a primary amine.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Chloro-N-(2-hydroxyethyl)acetamide | 137.56 | ~0.164 (from Part A) | ~0.164 | 1.0 |
| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 200 mL | ~2.9 | ~18 |
| Methanol | - | 100 mL | - | - |
Procedure:
-
Transfer the crude 2-chloro-N-(2-hydroxyethyl)acetamide from Part A into a suitable pressure vessel or autoclave.
-
Add methanol (100 mL) and concentrated aqueous ammonia (200 mL).
-
Seal the vessel securely and heat the mixture to 75-80 °C with stirring for 5-6 hours.[1] Monitor the internal pressure.
-
Cool the reaction vessel to room temperature. Caution: Vent the vessel carefully in the fume hood to release any excess ammonia pressure.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove methanol and excess ammonia. This will yield the crude free amine, likely as a viscous oil.
Part C: Formation and Purification of the Hydrochloride Salt
The final step is the isolation of the target compound as a stable salt.
| Reagent/Solvent | Amount |
| Crude 2-Amino-N-(2-hydroxyethyl)acetamide | From Part B |
| Isopropanol | 150 mL |
| Concentrated HCl (37%) | As needed |
| Acetone (cold) | 50 mL |
Procedure:
-
Dissolve the crude amine from Part B in isopropanol (150 mL).
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is ~1-2 (test with pH paper).
-
A white precipitate of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride should form.
-
Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold acetone (50 mL) to remove residual impurities.[8]
-
Dry the white crystalline solid under vacuum at 40-50 °C to a constant weight. The typical yield is 75-85% over the three steps.
Visualization of the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of 2-Amino-N-(2-hydroxyethyl)acetamide HCl.
Analytical Characterization
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
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¹H NMR Spectroscopy: The proton NMR spectrum (in D₂O) should confirm the structure. Expected chemical shifts (δ) would include: a triplet around 3.8 ppm (-CH₂-O), a triplet around 3.4 ppm (-N-CH₂-), and a singlet around 3.3 ppm (-NH₃⁺-CH₂-CO-). The exchangeable protons of the amine, amide, and alcohol will not be visible in D₂O but could be observed in a solvent like DMSO-d₆.[9][10]
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. Key peaks include a broad band from 3400-3200 cm⁻¹ (O-H and N-H stretching), a strong band around 1670 cm⁻¹ (C=O stretching, Amide I), and a band around 1550 cm⁻¹ (N-H bending, Amide II).[11][12]
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Melting Point: A sharp, defined melting point is a strong indicator of purity. The literature value for the related compound (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride is 200–202 °C, suggesting the target compound will also have a relatively high melting point.[8]
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Mass Spectrometry (MS): To confirm the molecular weight of the free base (C₄H₁₀N₂O₂, MW: 118.13 g/mol ).
By adhering to this detailed guide, researchers can reliably synthesize and validate 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride, a valuable intermediate for further chemical exploration.
References
- EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
Synthesis of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide dihydrochloride. PrepChem. [Link]
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Synthesis of 2-chloro-N-(2-hydroxyethyl)-N-methylbenzene acetamide. PrepChem.com. [Link]
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Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
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Chloroacetamide. Sciencemadness Wiki. [Link]
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Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]
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Chloroacetyl chloride. Wikipedia. [Link]
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1H NMR spectra of 2-amino-2 0... ResearchGate. [Link]
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Acetamide, 2-amino-. NIST WebBook. [Link]
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A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
Sources
- 1. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
- 2. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 3. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
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- 7. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]
- 8. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
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